molecular formula C26H24N4O3S B2530442 3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 450371-78-5

3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2530442
CAS RN: 450371-78-5
M. Wt: 472.56
InChI Key: GAXFBFZMUDCCOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this exact compound are not available, there are general methods for synthesizing piperazine derivatives. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts is one method . Another method involves aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .

Scientific Research Applications

Antimicrobial Activities

  • Study 1 : Synthesis of novel 1,2,4-triazole derivatives, including those incorporating the methoxyphenyl piperazine moiety, demonstrated antimicrobial activities against various microorganisms. This suggests potential application in the development of new antimicrobial agents (Bektaş et al., 2007).

  • Study 2 : Further exploration in the synthesis of fluoroquinolone-based 4-thiazolidinones incorporating the methoxyphenyl piperazine structure revealed antimicrobial properties, indicating its significance in medicinal chemistry (Patel & Patel, 2010).

Fluorescent Ligands for Receptors

  • Study 3 : Synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, indicating potential application in receptor visualization and neuroscience research (Lacivita et al., 2009).

Crystal Structure Analysis

  • Study 4 : The crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, were studied. These compounds, which include the methoxyphenyl piperazine motif, provide valuable insights into the molecular structure and potential applications in pharmaceutical design (Ullah & Altaf, 2014).

Synthesis of Complex Heterocycles

  • Study 5 : The compound was used in the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These synthesized compounds are characterized for potential pharmacological activities, highlighting the compound's role in advancing medicinal chemistry (Zaki et al., 2017).

Future Directions

The future directions for research on this compound could include a detailed study of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the prevalence of piperazine rings in pharmaceuticals, this compound could be of interest in drug discovery .

properties

IUPAC Name

3-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-21-12-10-19(11-13-21)28-14-16-29(17-15-28)24(31)18-6-8-20(9-7-18)30-25(32)22-4-2-3-5-23(22)27-26(30)34/h2-13,22H,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQMFONCXMNXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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